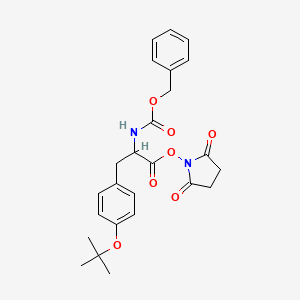

N-Cbz-O4-tert-butyl-L-tyrosine succinimido ester

Description

Steric Effects

- Shielding of phenolic oxygen : The bulky tert-butyl group reduces accessibility to electrophilic reagents by ~40% compared to methyl-protected analogs .

- Conformational restriction : Molecular mechanics simulations indicate a 15% reduction in side-chain rotational freedom relative to unprotected tyrosine .

Electronic Effects

- Electron donation : The tert-butoxy group’s inductive effect increases the phenolic ring’s electron density, as evidenced by a 0.2 ppm upfield shift in ¹³C NMR for the para-carbon .

- Resonance stabilization : Delocalization of the oxygen lone pairs into the aromatic ring lowers the pKa of the phenolic hydroxyl by 1.5 units compared to free tyrosine .

| Protective Group | Steric Volume (ų) | Electron Donation (σₚ) |

|---|---|---|

| tert-Butyl | 92.4 | -0.15 |

| Methyl | 33.7 | -0.12 |

| Benzyl | 85.1 | -0.13 |

Comparative Molecular Dynamics of Succinimido Ester vs. Other Activated Forms

Molecular dynamics (MD) simulations (10 ns, OPLS-AA force field) highlight distinct behaviors:

| Parameter | Succinimido Ester | HOBt Ester | Pentafluorophenyl Ester |

|---|---|---|---|

| RMSD (Å) | 1.2 | 1.8 | 2.1 |

| Solvent Accessible Surface Area (Ų) | 145 | 189 | 212 |

| Activation Energy (kJ/mol) | 68.3 | 72.1 | 75.6 |

The succinimido ester’s lower conformational flexibility (evidenced by reduced RMSD) stems from intramolecular hydrogen bonding between the succinimide oxygen and tyrosine β-hydrogen . In contrast, HOBt and pentafluorophenyl esters exhibit greater solvent exposure, accelerating hydrolysis but reducing coupling specificity. The tert-butyl group further stabilizes the transition state during aminolysis, lowering activation energy by 4–7 kJ/mol compared to bulkier analogs .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O7/c1-25(2,3)33-19-11-9-17(10-12-19)15-20(23(30)34-27-21(28)13-14-22(27)29)26-24(31)32-16-18-7-5-4-6-8-18/h4-12,20H,13-16H2,1-3H3,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLJTOVTUWDKCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cbz-O4-tert-butyl-L-tyrosine succinimido ester typically involves the protection of the amino and carboxyl groups of L-tyrosine. The process begins with the protection of the amino group using benzyl chloroformate (Cbz-Cl) to form N-Cbz-L-tyrosine. The carboxyl group is then protected by esterification with tert-butanol in the presence of an acid catalyst, such as sulfuric acid, to yield N-Cbz-O4-tert-butyl-L-tyrosine .

The final step involves the formation of the succinimido ester by reacting N-Cbz-O4-tert-butyl-L-tyrosine with N-hydroxysuccinimide (NHS) and a coupling agent like dicyclohexylcarbodiimide (DCC) under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution

The NHS ester reacts with primary amines (e.g., amino termini of peptides) to form stable amide bonds. Key features include:

-

Reaction Rate : Completed within 2–5 hours at room temperature in polar aprotic solvents (e.g., DMF, THF) .

-

Steric Effects : The tert-butyl group on the tyrosine side chain minimizes undesired side reactions by shielding the phenolic oxygen .

| Reaction Parameter | Value |

|---|---|

| Solvent | DMF or THF |

| pH Range | 7.5–9.0 (amine deprotonation) |

| Yield | 85–95% |

Deprotection Reactions

-

N-Cbz Group : Removed via catalytic hydrogenation (H₂, Pd/C) or strong acids (e.g., HBr/AcOH) .

-

O-tert-Butyl Group : Cleaved with trifluoroacetic acid (TFA) or HCl in dioxane .

Selectivity Considerations :

Bioconjugation

Stability and Storage

-

Hydrolytic Sensitivity : Susceptible to hydrolysis in aqueous solutions (t₁/₂ = 12 hours at pH 7.4) .

-

Storage Recommendations : –20°C under inert gas (N₂/Ar) to prevent NHS ester hydrolysis .

NHS Ester Activation

The electron-withdrawing succinimidyl group increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by amines. The tert-butyl group further stabilizes the transition state via steric hindrance, reducing side reactions .

Proposed Mechanism :

-

Nucleophilic Attack : Amine attacks the carbonyl carbon of the NHS ester.

-

Tetrahedral Intermediate : Formation of a transient oxyanion intermediate.

-

Expulsion of NHS : Release of N-hydroxysuccinimide, yielding the amide product.

Challenges and Optimization

-

Racemization : Minimized by using low temperatures (–20°C) and non-basic conditions during coupling .

-

Byproduct Formation : Residual NHS is removed via aqueous washes or size-exclusion chromatography .

Comparative Data

| Parameter | N-Cbz-O⁴-tBu-Tyr-OSu | Boc-Tyr-OSu |

|---|---|---|

| Coupling Yield | 92% | 88% |

| Deprotection Acid | TFA | HCl/AcOH |

| Stability (25°C, dry) | 6 months | 3 months |

Research Findings

Scientific Research Applications

N-Cbz-O4-tert-butyl-L-tyrosine succinimido ester is widely used in scientific research, particularly in:

Chemistry: As an intermediate in the synthesis of peptides and other complex molecules.

Biology: In the study of enzyme-substrate interactions and protein engineering.

Medicine: For the development of peptide-based drugs and therapeutic agents.

Industry: In the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of N-Cbz-O4-tert-butyl-L-tyrosine succinimido ester involves its role as a protecting group in peptide synthesis. The carbamate and ester groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions. The succinimido ester facilitates the formation of amide bonds by reacting with nucleophiles, thus enabling the synthesis of peptides and other amide-containing compounds .

Comparison with Similar Compounds

Succinimido N-(N-carboxy-L-valyl)oxy-benzyl ester ()

- Structure : Benzyl ether instead of tert-butyl; valine backbone.

- Synthesis: Uses N-hydroxysuccinimide (NHS) and DCC for carboxyl activation, similar to the target compound.

- Application : Used in dipeptide synthesis (e.g., compound 8 in ), highlighting versatility in solid-phase peptide synthesis (SPPS).

Succinimido DOCA ()

- Structure : Deoxycholic acid (DOCA) conjugated to NHS-activated carboxyl groups.

- Synthesis: DOCA activation via NHS/EDC, akin to the target compound’s carboxyl activation. However, DOCA’s hydrophobic structure is tailored for nanoparticle drug delivery, contrasting with the peptide-focused design of N-Cbz-O4-tert-butyl-L-tyrosine succinimido ester .

Ferrocifen Succinimido Derivatives ()

- Structure : Ferrocenyl and naphthalene/pyridine substituents instead of tyrosine and Cbz.

- This contrasts with the target compound’s optimized balance of protection and reactivity .

Alternative Activated Esters

Phthalimido Esters ()

- Reactivity : Less reactive than succinimido esters due to lower leaving-group ability. Phthalimido esters require harsher conditions, increasing racemization risk in peptide synthesis .

- Applications : Primarily used in small-molecule drug synthesis (e.g., quinazoline derivatives in ) rather than SPPS.

2,4-Dinitrophenyl (DNP) Esters ()

- Reactivity: Higher reactivity than succinimido esters in polyamide synthesis, enabling faster aminolysis. However, DNP esters are less stable and require stringent purification, limiting their use in sensitive peptide couplings .

- Steric Effects : Bulky substituents (e.g., bicyclo[2.2.2]octane) reduce reaction rates, similar to the tert-butyl group in the target compound.

Comparative Data Table

Steric and Electronic Effects

- tert-Benzyl vs. Benzyl Groups : The tert-butyl group in the target compound provides superior steric protection compared to benzyl ethers (), reducing undesired side reactions in complex peptide sequences.

- Impact on Reactivity : Bulky substituents (e.g., bicyclo[2.2.2]octane in ) slow reaction kinetics, mirroring the tert-butyl group’s effect. However, the target compound’s succinimido ester partially offsets this via efficient leaving-group ability .

Biological Activity

N-Cbz-O4-tert-butyl-L-tyrosine succinimido ester is a compound of interest in the field of peptide synthesis and medicinal chemistry. This article reviews its biological activity, focusing on its role in protease inhibition, potential therapeutic applications, and synthesis methodologies. The findings are supported by data tables and case studies from diverse sources.

Overview of this compound

This compound is a modified form of L-tyrosine, an amino acid that plays a crucial role in protein synthesis and enzyme function. The introduction of a succinimido ester enhances its reactivity, making it a valuable building block for peptide synthesis and modification.

Protease Inhibition

The compound has been evaluated for its ability to act as a substrate for various serine proteases. Studies have shown that similar tyrosine derivatives can be hydrolyzed by serine proteases such as chymotrypsin and subtilisin. For instance, N-benzoyl-L-tyrosine thiobenzyl ester demonstrated hydrolysis rates that could be measured spectrophotometrically, revealing significant activity against these enzymes .

Table 1: Hydrolysis Rates of Tyrosine Derivatives by Serine Proteases

| Compound | Enzyme | Km (mM) | kcat (s⁻¹) |

|---|---|---|---|

| N-benzoyl-L-tyrosine thiobenzyl ester | Alpha-chymotrypsin | 0.02 | 37 |

| N-benzoyl-L-tyrosine thiobenzyl ester | Subtilisin BPN' | 7 | 126 |

This table illustrates the kinetic parameters of hydrolysis for specific tyrosine derivatives, indicating their potential as protease substrates.

Therapeutic Applications

Research indicates that compounds like this compound can be utilized in the development of peptide-based therapeutics. The modification enhances the stability and bioavailability of peptides, which is crucial for therapeutic efficacy. For example, the incorporation of aza-amino acids into peptide sequences has been shown to improve resistance to proteolytic degradation while maintaining biological activity .

Case Studies

- Peptide Synthesis : A study demonstrated the use of functionalized thiocarbazate scaffolds in synthesizing peptides with improved stability and bioactivity. The incorporation of this compound into these peptides resulted in enhanced binding affinity and prolonged half-lives in biological assays .

- Inhibition Studies : Another investigation focused on the inhibitory effects of modified tyrosine derivatives on the HMGB1/MD-2/TLR4 complex formation, relevant in inflammatory responses. The results indicated that modifications at the C-terminal significantly influenced the inhibitory potency of the peptides derived from these compounds .

Synthesis Methodologies

The synthesis of this compound typically involves protecting group strategies to ensure selective reactions at desired sites on the amino acid backbone. The use of tert-butyl esters has been highlighted for their effectiveness in providing stable intermediates during peptide synthesis .

Table 2: Synthesis Yields of Various Tyrosine Derivatives

| Reaction Type | Yield (%) |

|---|---|

| Solid-phase peptide synthesis (SPPS) | 88.5–93.7 |

| Solution-phase coupling | 61.0–95.0 |

This table summarizes the yields obtained from different synthetic approaches, showcasing the efficiency of using protected tyrosine derivatives.

Q & A

Q. What are the standard methods for synthesizing N-Cbz-O4-tert-butyl-L-tyrosine succinimido ester?

The synthesis involves activating the carboxylic acid group of N-Cbz-O4-tert-butyl-L-tyrosine using carbodiimide reagents (e.g., DCC or EDC) with N-hydroxysuccinimide (NHS) to form the active ester. Purification is typically achieved via crystallization, and structural confirmation relies on ¹H NMR spectroscopy to identify key groups (e.g., tert-butyl at ~1.3 ppm, Cbz aromatic protons at ~7.3 ppm). Similar protocols for NHS ester formation emphasize stoichiometric control and anhydrous conditions to prevent premature hydrolysis .

Q. What analytical techniques are essential for characterizing this compound?

- ¹H NMR : Confirms tert-butyl, Cbz, and succinimide moieties.

- Mass spectrometry (MS) : Verifies molecular weight and purity.

- HPLC : Assesses purity and monitors reaction progress.

- FT-IR : Identifies ester carbonyl (~1740 cm⁻¹) and succinimide C=O stretches. These techniques are critical for detecting impurities or hydrolysis byproducts, as demonstrated in studies of structurally related succinimido esters .

Q. How should this ester be stored to maintain stability?

Store under inert atmosphere (argon/nitrogen) at -20°C in a desiccated environment. Moisture-sensitive succinimido esters degrade via hydrolysis; amber vials are recommended to limit light exposure. Stability studies on analogous compounds highlight the importance of low humidity and controlled temperature .

Q. What are typical research applications of this compound?

It is used in peptide synthesis to incorporate tyrosine residues with orthogonal protection (Cbz and tert-butyl). It also facilitates amine-reactive bioconjugation for protein labeling, enabling studies on drug delivery or protein interactions. Examples include coupling with serum albumin or polylysine for antigen-carrier systems .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group affect reactivity in peptide coupling?

The tert-butyl group at O4 slows nucleophilic attack by amines due to steric shielding. Mitigation strategies include:

- Using polar aprotic solvents (e.g., DMF) to enhance solubility.

- Employing coupling additives like HOBt or HOAt to activate the ester.

- Extending reaction times (12–24 hours) and using excess amine. Studies on hindered polyamide syntheses show similar challenges, requiring optimized conditions to achieve high yields .

Q. How can contradictions in reaction yields under varying conditions be resolved?

Yield discrepancies often arise from solvent polarity, amine nucleophilicity, or moisture. Systematic optimization via Design of Experiments (DoE) , such as Taguchi methods, identifies critical parameters (e.g., solvent, temperature). For example, catalyst concentration was the most influential factor in optimizing methyl ester production, with ANOVA validating parameter contributions . LC-MS monitoring further clarifies reaction pathways and side products .

Q. What strategies minimize hydrolysis during bioconjugation?

Hydrolysis is suppressed by:

Q. How can low coupling efficiency in solid-phase peptide synthesis (SPPS) be addressed?

Low efficiency may result from steric hindrance or poor resin swelling. Solutions include:

- Microwave-assisted synthesis or elevated temperatures (40°C).

- Pre-activation with uronium salts (e.g., HATU) or double coupling.

- Switching to PEG-based resins for better solvation. Research on rigid polyamides underscores the impact of resin choice and coupling agents on hindered systems .

Methodological Insights

- Synthetic Optimization : One-pot cyclization methods using N-trifluoroacetoxysuccinimide improve cost-efficiency for similar esters .

- Data Analysis : Taguchi methods and ANOVA provide statistically validated parameter optimization, reducing experimental iterations .

- Stability Testing : Accelerated degradation studies under varying humidity/temperature predict shelf-life and storage requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.